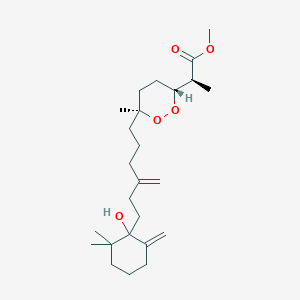

Tasnemoxide C

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H42O5 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

methyl (2S)-2-[(3R,6S)-6-[6-(1-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl)-4-methylidenehexyl]-6-methyldioxan-3-yl]propanoate |

InChI |

InChI=1S/C25H42O5/c1-18(12-17-25(27)19(2)11-9-14-23(25,4)5)10-8-15-24(6)16-13-21(29-30-24)20(3)22(26)28-7/h20-21,27H,1-2,8-17H2,3-7H3/t20-,21+,24-,25?/m0/s1 |

InChI Key |

XFDMAFNMQSQGGI-ZBYPAWQJSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@](OO1)(C)CCCC(=C)CCC2(C(=C)CCCC2(C)C)O)C(=O)OC |

Canonical SMILES |

CC(C1CCC(OO1)(C)CCCC(=C)CCC2(C(=C)CCCC2(C)C)O)C(=O)OC |

Synonyms |

tasnemoxide C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Tasnemoxide C

Marine Biological Sources and Ecological Context

The initial discovery of Tasnemoxide C was in a marine environment, specifically from sponge species known for producing a rich array of bioactive secondary metabolites.

This compound was first isolated from the Red Sea marine sponge Diacarnus erythraenus. acs.orgacs.org This discovery was part of a broader investigation into the chemical constituents of this sponge, which is a member of the family Podospongiidae. acs.org The isolation process involved extracting the frozen sponge material with a mixture of methanol (B129727) and dichloromethane (B109758). acs.org The resulting crude extract was then partitioned between aqueous methanol and n-hexanes. acs.org The n-hexane fraction, which showed cytotoxic properties, underwent further purification using several chromatographic techniques, including size-exclusion chromatography on Sephadex LH-20, followed by flash chromatography on an ODS (octadecylsilane) column, and ultimately, normal- and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound. acs.orgmdpi.com The structure of this compound was determined through extensive analysis of its spectroscopic data, primarily 1D and 2D nuclear magnetic resonance (NMR) and high-resolution fast atom bombardment mass spectrometry (HRFABMS). acs.orgacs.org this compound was identified as a colorless oil with a molecular formula of C₂₅H₄₂O₅. acs.org

The genus Diacarnus is well-recognized as a prolific source of terpene peroxides. acs.orgnih.gov While this compound itself was specifically isolated from D. erythraenus, other closely related norsesterterpene peroxides have been discovered in other species of this genus. mdpi.comnih.gov For instance, a study on the marine sponge Diacarnus levii from Papua New Guinea led to the isolation of four new norsesterterpene peroxides named diacarnoxides A–D. nih.govresearchgate.net The spectroscopic data of these diacarnoxides were noted to be similar to that of this compound. nih.govresearchgate.net Similarly, various other norterpene peroxides have been found in species like Diacarnus megaspinorhabdosa and Diacarnus spinopoculum. mdpi.comrsc.org This pattern underscores the chemotaxonomic significance of norsesterterpene peroxides within the Diacarnus genus.

In the original isolation study, this compound was found alongside its structural analogs, Tasnemoxide A and Tasnemoxide B. acs.orgacs.org Additionally, a known norsesterterpene peroxide, sigmosceptrellin B, was also isolated from the same extract of Diacarnus erythraenus. acs.orgacs.org Other studies on D. erythraenus have reported the presence of muqubilin (B14464404), another norsesterterpene peroxide. mdpi.comrsc.org The co-habitation of these similar compounds suggests they may share a common biosynthetic pathway. acs.org Norsesterterpene peroxides are typically characterized by a 1,2-dioxane (B1202867) ring and a 2-substituted propionic acid or methyl propionate (B1217596) group. acs.org

Table 1: Norsesterterpene Peroxides Co-isolated with this compound from Diacarnus erythraenus

| Compound Name | Reference(s) |

|---|---|

| Tasnemoxide A | acs.org, acs.org |

| Tasnemoxide B | acs.org, acs.org |

| Sigmosceptrellin B | acs.org, rsc.org |

| Muqubilin | mdpi.com, rsc.org |

Terrestrial Biological Sources and Phytochemical Studies

While initially discovered in a marine organism, this compound has also been identified in a terrestrial plant, which is a less common occurrence for this class of compounds.

In a 2019 study, this compound was isolated from the acetone (B3395972) extract of the root bark of Moringa stenopetala. phytojournal.com This plant, native to East Africa, is known for its nutritional value and use in traditional medicine. plantpono.orgnih.gov The identification of this compound in M. stenopetala marked the first report of its isolation from this plant species. phytojournal.com The structural confirmation was based on comparing the ¹H-NMR, ¹³C-NMR, and DEPT-135 spectral data of the isolated compound with previously published data for this compound from its marine source. phytojournal.com

The phytochemical investigation of the acetone extract from the root bark of Moringa stenopetala that yielded this compound also led to the isolation of several other compounds. phytojournal.com This comparative analysis provides context to the chemical profile of the plant extract. Alongside this compound, the researchers identified stigmasterol, ursolic acid, and oleic acid. phytojournal.com General phytochemical screening of Moringa species often reveals the presence of various classes of secondary metabolites, including alkaloids, flavonoids, saponins, and tannins. nih.govmoa.gov.et The specific co-isolation of these particular compounds with this compound contributes to the understanding of the phytochemistry of Moringa stenopetala root bark. phytojournal.com

Table 2: Compounds Co-isolated with this compound from Moringa stenopetala Root Bark

| Compound Name | Compound Class | Reference(s) |

|---|---|---|

| Stigmasterol | Sterol | phytojournal.com |

| Ursolic Acid | Triterpenoid | phytojournal.com |

| Oleic Acid | Fatty Acid | phytojournal.com |

Extraction and Purification Techniques for Complex Natural Products

The isolation of pure chemical compounds like this compound from their natural sources is a significant challenge in natural product chemistry. The process typically begins with the extraction of the compound from the biological material, followed by a series of purification steps to separate the target molecule from a multitude of other co-extracted substances. nih.govmdpi.com

Solvent-Based Extraction Approaches from Biological Matrices

The initial step in isolating this compound involves solvent-based extraction, a common method for obtaining natural products from marine organisms and plants. orgchemboulder.commdpi.com This process utilizes solvents to dissolve and draw out the desired compounds from the cellular matrix of the source organism.

In the case of the marine sponge Diacarnus erythraenus, the frozen sponge material was extracted using a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) in a 1:1 ratio. acs.org This combination of a polar solvent (methanol) and a less polar solvent (dichloromethane) is effective for extracting a broad range of compounds with varying polarities. orgchemboulder.com The resulting crude extract is a complex mixture containing this compound along with numerous other lipids, pigments, and secondary metabolites.

Following the initial extraction, a liquid-liquid partitioning step is often employed to achieve a preliminary separation based on polarity. For the isolation from Diacarnus erythraenus, the dried extract was partitioned between 90% aqueous methanol and n-hexane, and subsequently between 60% methanol and dichloromethane. acs.org This partitions the compounds into different fractions based on their solubility, with nonpolar compounds concentrating in the n-hexane and dichloromethane fractions and more polar compounds remaining in the aqueous methanol layers. This compound, being a relatively nonpolar molecule, was found in the cytotoxic n-hexane fraction. acs.org

Chromatographic Separation Strategies

Chromatography is an indispensable technique for the separation and purification of individual compounds from complex mixtures. chromtech.commiamioh.edu The isolation of this compound relies on a sequence of chromatographic methods that separate molecules based on their physical and chemical properties such as size, polarity, and adsorption characteristics. acs.orgmdpi.com

Column chromatography is a fundamental preparative technique used for the initial fractionation of crude extracts. orgchemboulder.comwikipedia.org In this method, a solid stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the mixture is applied to the top. orgchemboulder.comchromtech.com A liquid mobile phase is then passed through the column, and compounds separate based on their differential affinity for the stationary and mobile phases. orgchemboulder.com

For the purification of norsesterterpene peroxides from Diacarnus species, silica gel column chromatography is commonly used. nih.gov A typical approach involves eluting the column with a gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate (B1210297). nih.gov This allows for the separation of compounds into fractions of decreasing polarity. In the isolation of related compounds from Diacarnus levii, bioassay-guided fractionation of the crude extract was performed using a silica gel column with gradients of ethyl acetate in hexanes. nih.gov Another common technique used is flash chromatography on an octadecyl-functionalized silica (ODS) column, a type of reversed-phase chromatography where the stationary phase is nonpolar. acs.orgmdpi.com In the isolation of this compound, a flash ODS column was eluted with a gradient from 70% aqueous acetonitrile (B52724) (MeCN) to 100% MeCN. acs.org

Table 1: Column Chromatography Parameters for Norsesterterpene Peroxide Isolation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (normal phase) nih.gov, ODS (reversed-phase) acs.org |

| Mobile Phase (Normal Phase) | Gradients of ethyl acetate in n-hexane (e.g., 15:85 to 100:0) nih.gov |

| Mobile Phase (Reversed-Phase) | Gradients of acetonitrile in water (e.g., 70% to 100% MeCN) acs.org |

| Application | Initial fractionation of crude and partitioned extracts |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of natural products. waters.comopenaccessjournals.com It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to much higher separation efficiency. waters.com Both normal-phase and reversed-phase HPLC are employed in the final purification steps for this compound. acs.orgmdpi.com

Reversed-phase HPLC, often using a C18 column (a silica-based stationary phase with 18-carbon alkyl chains), is particularly effective for separating closely related nonpolar compounds. drawellanalytical.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. By carefully controlling the solvent gradient, compounds with very similar structures can be resolved into pure peaks. The isolation of this compound from Diacarnus erythraenus involved both normal- and reversed-phase HPLC to afford the pure compound. acs.org

Table 2: HPLC Parameters for Final Purification

| Parameter | Description |

|---|---|

| Mode | Normal-phase and Reversed-phase acs.org |

| Stationary Phase | Silica (normal-phase), C18 or other ODS (reversed-phase) acs.orgdrawellanalytical.com |

| Mobile Phase | Varies depending on mode; typically acetonitrile/water or methanol/water gradients for reversed-phase nih.gov |

| Application | Final purification of individual compounds from semi-purified fractions acs.org |

Size-exclusion chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size. pubcompare.aisigmaaldrich.com This technique is particularly useful for the initial cleanup of extracts, removing very large or very small molecules. pubcompare.ai

In the isolation of this compound from the Red Sea sponge, the cytotoxic n-hexane fraction was first subjected to size-exclusion chromatography on a Sephadex LH-20 column. acs.org Sephadex LH-20 is a cross-linked dextran (B179266) gel that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.net This allows it to be used with a wide range of organic solvents. cytivalifesciences.com For the purification of this compound, the column was equilibrated with a 1:1 mixture of dichloromethane and methanol. acs.org This step helps to separate the norsesterterpene peroxides from other components in the extract based on their molecular size, providing a cleaner fraction for subsequent high-resolution chromatographic steps. cytivalifesciences.comresearchgate.net

Table 3: Size-Exclusion Chromatography Details

| Parameter | Description |

|---|---|

| Stationary Phase | Sephadex LH-20 acs.org |

| Mobile Phase | Dichloromethane/Methanol (1:1) acs.org |

| Principle of Separation | Molecular size pubcompare.ai |

| Application | Initial fractionation of partitioned extracts to separate compounds by size acs.org |

Advanced Structural Characterization and Stereochemical Determination of Tasnemoxide C

Spectroscopic Analysis for Comprehensive Structural Elucidation

The structural determination of Tasnemoxide C, a norsesterterpene peroxide isolated from the Red Sea sponge Diacarnus erythraenus, was accomplished through extensive spectroscopic analysis. acs.orgnih.gov This involved a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods to unambiguously define its planar structure and stereochemistry. acs.orgontosight.ai

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon skeleton and the precise location and environment of hydrogen atoms. emerypharma.com

The initial characterization of this compound involved the analysis of its 1D NMR spectra. acs.org The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. researchgate.netsavemyexams.com

Analysis of the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra for this compound indicated the presence of 24 carbon resonances. phytojournal.com These were resolved into specific types of carbon atoms: six methyl (CH₃) groups, eight methylene (B1212753) (CH₂) groups, four methine (CH) groups, and six quaternary carbons. phytojournal.com Comparison of the NMR data with related compounds confirmed the presence of a characteristic cyclic peroxide functionality. nih.govresearchgate.net The NMR spectra of this compound were noted to be very similar to those of other marine sesterterpene metabolites, which aided in identifying key structural motifs like the hydroxy and exomethylene-substituted cyclohexane (B81311) system. nih.gov

Table 1: ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values for this compound are determined by comparison to published data for closely related analogs and initial isolation reports. phytojournal.comnih.govnih.gov)

| Carbon Type | Number of Carbons | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Quaternary (C) | 6 | Varies (includes C=C, C-O) |

| Methine (CH) | 4 | Varies (includes H-C-O) |

| Methylene (CH₂) | 8 | 20-50 |

| Methyl (CH₃) | 6 | 10-30 |

| Total | 24 | |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

2D NMR (COSY, HMQC, HMBC, ROESY) for Connectivity and Proximity

To assemble the full structure, 2D NMR experiments were essential. These experiments reveal correlations between different nuclei, allowing for the connection of the fragments identified in 1D NMR. acs.orglibretexts.org

¹H-¹H Correlation Spectroscopy (COSY) was used to identify protons that are coupled to each other, typically on adjacent carbons. This allowed for the assembly of various spin systems and structural fragments within this compound. acs.orgemerypharma.com

Heteronuclear Multiple Quantum Coherence (HMQC) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlated each proton signal with the signal of the carbon atom it is directly attached to. This definitively linked the proton and carbon skeletons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC) was crucial for piecing the entire molecule together. This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.net By observing these long-range correlations, the various structural fragments identified by COSY could be connected, and the positions of quaternary carbons and heteroatoms could be established. nih.govnih.gov

Rotating Frame Overhauser Effect Spectroscopy (ROESY) , or the related NOESY experiment, is used to determine spatial proximity between protons. Although not explicitly detailed for this compound in the initial report, this technique is standard for establishing the relative stereochemistry at chiral centers by observing through-space correlations between protons on the same side of a ring or molecule. acs.org The relative configuration at C-2, C-3, and C-6 in related compounds was established using such methods and empirical rules. nih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the exact molecular weight of a compound and providing clues about its structure through fragmentation patterns. researchgate.netpromega.com

For this compound and its analogs, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed. nih.govnih.gov This "soft" ionization technique is ideal for analyzing complex, non-volatile molecules without causing significant fragmentation. HRESIMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov The molecular formula for this compound was established as C₂₄H₄₀O₅, which corresponds to five degrees of unsaturation. acs.org This information is vital as it corroborates the structural features identified by NMR, such as rings and double bonds. acs.org

While NMR and MS can define the planar structure and relative stereochemistry, chiroptical spectroscopy is often required to determine the absolute configuration of a chiral molecule. scielo.brnsf.gov These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. taylorfrancis.com

In the initial study of this compound, the optical rotation was measured on a polarimeter using the sodium D line. acs.org This provides the sign and magnitude of the optical rotation ([α]D), confirming that the isolated natural product is a single enantiomer and not a racemic mixture. acs.org

Determining the absolute configuration of all stereocenters unambiguously often requires more advanced techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). nih.govmertenlab.de This typically involves comparing the experimentally measured spectrum with spectra that have been computationally predicted for all possible stereoisomers. scielo.br While the relative configuration of key stereocenters in this compound was deduced from NMR data and biosynthetic considerations, a full assignment of its absolute configuration would typically be confirmed using such chiroptical methods. nih.govscielo.br

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

A review of the primary literature, including the initial isolation and characterization of Tasnemoxides A-C, reveals no published data on the use of Electronic Circular Dichroism (ECD) for the stereochemical assignment of this compound. ECD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light, providing crucial information about the absolute configuration of chiral molecules. researchgate.netfrontiersin.orgarxiv.orgmdpi.com The application of ECD, often coupled with quantum-chemical calculations, is a well-established method for determining the absolute stereochemistry of natural products. wikipedia.org However, at present, no experimental or calculated ECD spectral data for this compound have been reported in peer-reviewed scientific journals.

Crystallographic and Computational Approaches to Stereochemistry

Computational Chemistry for Conformational Analysis and Spectroscopic Prediction

Computational chemistry serves as a vital tool in modern stereochemical analysis, enabling the prediction of stable conformers and the simulation of various spectroscopic data, such as NMR and ECD spectra. researchgate.net By comparing computationally predicted spectra for different possible stereoisomers with experimental data, chemists can often deduce the correct relative and absolute configuration of a molecule. arxiv.org

A comprehensive search of the scientific literature indicates that computational studies for the conformational analysis or spectroscopic prediction for this compound have not been published. The initial structural elucidation relied on the interpretation of 1D and 2D NMR data and mass spectrometry. While the relative stereochemistry of related compounds, such as Tasnemoxide B, was proposed based on empirical rules derived from NOESY data, a detailed computational analysis to support or refine the stereochemical assignment of this compound is not present in the available literature.

Biosynthetic Pathways and Enzymatic Mechanisms Pertaining to Tasnemoxide C

Proposed Biogenetic Routes for Norsesterterpene Peroxides

The biosynthesis of norsesterterpene peroxides like Tasnemoxide C is believed to follow a pathway that diverges from standard terpenoid synthesis, incorporating unique oxidative cyclization steps. nih.govacs.org

Precursor Utilization in Terpenoid Biosynthesis

Like all terpenoids, the journey to this compound begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com These building blocks are typically synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov In marine sponges, the assembly of these precursors into the linear C25 sesterterpene precursor, geranylfarnesyl pyrophosphate (GFPP), is the foundational step. rsc.org This linear precursor is then thought to undergo a series of cyclizations to form the characteristic carbon skeleton of the norsesterterpene.

| Precursor Molecule | Pathway | Resulting Unit |

| Acetyl-CoA | Mevalonate (MVA) Pathway | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) |

| Pyruvate and Glyceraldehyde-3-phosphate | Methylerythritol Phosphate (MEP) Pathway | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) |

| Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | Terpene Synthase Action | Geranylfarnesyl pyrophosphate (GFPP) - C25 precursor |

Hypothetical Mechanisms of Peroxide Ring Formation

The formation of the distinctive 1,2-dioxane (B1202867) ring in norsesterterpene peroxides is a topic of considerable scientific interest. A widely proposed mechanism suggests a departure from the common Diels-Alder type cycloaddition of singlet oxygen. scilit.comnih.gov Instead, the biosynthesis is thought to proceed through the formation of a hydroperoxide intermediate. scilit.comjst.go.jp

The prevailing hypothesis for the cyclization to form the 1,2-dioxane ring involves an intramolecular Michael addition. jst.go.jp In this proposed pathway, a linear norsesterterpene precursor containing a hydroperoxide group and an α,β-unsaturated carbonyl moiety undergoes cyclization. The hydroperoxide acts as a nucleophile, attacking the β-carbon of the unsaturated system, leading to the formation of the six-membered peroxide ring. jst.go.jp This mechanism is supported by the co-occurrence of related norterpene ketones and dienes, which could be byproducts or alternative fates of the hydroperoxide precursor. nih.govjst.go.jp

Another potential, though less favored, route for the formation of cyclic peroxides involves the generation of a peroxycarbenium species, which could then undergo a formal [3+2] cycloaddition to yield 1,2-dioxolanes, or potentially be adapted to form 1,2-dioxanes. researchgate.net The stereochemistry of the resulting peroxide ring in many natural products, including relatives of this compound, provides clues that support a stereospecific enzymatic cyclization of a hydroperoxydienoic acid intermediate. scilit.com

Role of Key Enzymes in Peroxide Formation and Cyclization

The biosynthesis of complex natural products like this compound is orchestrated by a suite of specialized enzymes. While the specific enzymes for this compound have not been isolated and characterized, their roles can be inferred from our understanding of terpenoid biosynthesis in general. rsc.orgbeilstein-journals.org

Enzymatic Cascade Reactions in Terpene Scaffolds

The formation of the intricate carbon skeleton of this compound from its linear precursor, GFPP, is likely catalyzed by a terpene cyclase (TC) or terpene synthase (TPS). beilstein-journals.org These enzymes are known to initiate complex cascade reactions. The process begins with the ionization of the pyrophosphate group from the linear precursor, generating a carbocation. beilstein-journals.org This reactive intermediate is then precisely folded within the enzyme's active site to facilitate a series of intramolecular cyclizations and rearrangements, ultimately leading to the specific polycyclic scaffold of the norsesterterpene. rsc.orgbeilstein-journals.org In some cases, cytochrome P450 enzymes have been found to act as unexpected terpene cyclase-like enzymes, further expanding the catalytic possibilities for scaffold formation. chemrxiv.org

Oxidoreductases and Oxygenases in Peroxide Biosynthesis

The introduction of the peroxide functionality is a critical step in the biosynthesis of this compound. This transformation is believed to be catalyzed by oxidoreductases, specifically oxygenases. nih.govrsc.org Cytochrome P450 monooxygenases (CYPs) are prime candidates for this role, as they are well-known for their ability to activate inert C-H bonds and introduce oxygen atoms into terpene skeletons with high regio- and stereoselectivity. nih.govrsc.org

The proposed biosynthetic pathway likely involves a P450 enzyme catalyzing the formation of a hydroperoxide at a specific position on the norsesterterpene scaffold. scilit.comjst.go.jp This hydroperoxylated intermediate is then poised for the subsequent intramolecular cyclization to form the 1,2-dioxane ring. The enzyme would not only be responsible for the initial oxygenation but also for holding the substrate in the correct conformation for the cyclization to occur stereospecifically. While direct evidence in the context of this compound is pending, the diverse catalytic activities of P450 enzymes in other terpenoid pathways strongly support their involvement. nih.govrsc.org

Precursor Incorporation and Metabolic Labeling Studies in Related Compounds

To experimentally validate proposed biosynthetic pathways, precursor incorporation and metabolic labeling studies are indispensable tools. nih.gov These techniques involve feeding an organism with isotopically labeled precursors (e.g., using ¹³C or ¹⁴C) and then tracing the label's incorporation into the final natural product. nih.govmdpi.com

In the realm of marine sponge terpenoids, such studies have been crucial in elucidating the origins of various functional groups. For instance, labeling experiments with [¹⁴C]-cyanide and [¹⁴C]-thiocyanate have been used to probe the biosynthesis of isocyanide and isothiocyanate groups in marine terpenes. nih.govmdpi.com These studies have demonstrated the ability of sponges to incorporate simple inorganic precursors into complex secondary metabolites and have even shed light on the interconversion of these functional groups at the secondary metabolite level. mdpi.com

While these labeling studies have provided invaluable insights into the biosynthesis of other marine terpenoids, mdpi.com a review of the current scientific literature indicates that specific metabolic labeling experiments on this compound or other closely related norsesterterpene peroxides from Diacarnus sponges have not yet been reported. Such studies would be a critical next step to confirm the proposed biosynthetic pathway, including the utilization of GFPP and the intramolecular Michael addition mechanism for the formation of the peroxide ring.

Comparative Biosynthetic Studies with Related Sesterterpenoids

This compound is a norsesterterpenoid peroxide isolated from the Red Sea sponge Diacarnus erythraenus. rhhz.netcanterbury.ac.nzrsc.org Its biosynthesis is believed to be closely related to that of other sesterterpenoids, a diverse class of C25 terpenoids. While the specific enzymatic steps leading to this compound have not been fully elucidated, comparative studies with related sesterterpenoids provide significant insights into its probable biosynthetic origins.

Sesterterpenoids are synthesized from the universal C25 precursor, geranylfarnesyl diphosphate (B83284) (GFPP). pnas.org The formation of GFPP itself is a result of the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways. mdpi.com In sponges, the MVA pathway is the primary route for terpenoid precursor biosynthesis.

The structural diversity of sesterterpenoids arises from the cyclization of GFPP by sesterterpene synthases (STSs), which are a type of terpene cyclase. pnas.org These enzymes catalyze the formation of various carbocation intermediates, which then undergo rearrangements, cyclizations, and quenching reactions to generate the diverse sesterterpene skeletons. pnas.org

The biosynthesis of many marine sesterterpenoids, including those related to this compound, is often proposed to involve a series of oxidative modifications following the initial cyclization. For instance, the formation of the characteristic peroxide ring in this compound is likely a result of oxidation of a suitable sesterterpene precursor. A plausible biosynthetic pathway suggests the involvement of dioxygenases or other oxidoreductases.

Comparative analysis with other norsesterterpenoid peroxides from the same sponge, such as Tasnemoxide A and Tasnemoxide B, suggests a common biosynthetic precursor. rhhz.netcanterbury.ac.nz These compounds share a similar carbon skeleton, with variations in the position and nature of oxygen-containing functional groups. This points towards a divergent biosynthetic pathway from a common intermediate, where different enzymes catalyze specific hydroxylation, epoxidation, or peroxidation reactions.

Furthermore, comparisons with sesterterpenoids from other marine organisms, such as the muqubilins and diacarnoxides, reveal shared structural motifs, suggesting conserved biosynthetic strategies across different species. rhhz.netnih.govmdpi.com For example, the presence of similar cyclic ether or peroxide functionalities in these compounds points to the involvement of homologous enzymes in their biosynthesis. The study of these related compounds and their biosynthetic gene clusters can provide valuable clues for identifying the genes and enzymes responsible for this compound biosynthesis.

Table 1: Comparison of this compound with Related Sesterterpenoids

| Compound Name | Source Organism | Key Structural Features | Putative Biosynthetic Precursor |

| This compound | Diacarnus erythraenus | Norsesterterpenoid peroxide | Geranylfarnesyl diphosphate (GFPP) |

| Tasnemoxide A | Diacarnus erythraenus | Norsesterterpenoid peroxide | Geranylfarnesyl diphosphate (GFPP) |

| Tasnemoxide B | Diacarnus erythraenus | Norsesterterpenoid peroxide | Geranylfarnesyl diphosphate (GFPP) |

| Muqubilin (B14464404) | Prianos sp., Diacarnus sp. | Sesterterpenoid with a furan (B31954) ring | Geranylfarnesyl diphosphate (GFPP) |

| Diacarnoxide B | Diacarnus levii | Norsesterterpenoid peroxide | Geranylfarnesyl diphosphate (GFPP) |

Potential for Biosynthetic Pathway Engineering for Enhanced Production

The low natural abundance of many marine natural products, including this compound, presents a significant challenge for their large-scale production and further pharmacological investigation. Biosynthetic pathway engineering in heterologous hosts offers a promising alternative to chemical synthesis or extraction from natural sources for the sustainable production of these valuable compounds. nih.govfrontiersin.org

The core strategy for enhancing the production of sesterterpenoids like this compound involves the heterologous expression of the relevant biosynthetic genes in a suitable microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.comnih.gov This approach requires the identification and characterization of the complete biosynthetic gene cluster responsible for this compound production.

Key steps in the biosynthetic pathway that can be targeted for engineering include:

Precursor Supply Enhancement: The production of sesterterpenoids is often limited by the availability of the precursor GFPP. nih.gov Engineering the host's native MVA pathway to increase the flux towards IPP and DMAPP is a common strategy. mdpi.comnih.gov This can be achieved by overexpressing key enzymes in the MVA pathway, such as HMG-CoA reductase, or by introducing heterologous MVA pathway genes. nih.gov

Sesterterpene Synthase Expression and Optimization: The sesterterpene synthase (STS) responsible for cyclizing GFPP into the specific carbon skeleton of the this compound precursor is a critical enzyme. Identifying and expressing a functional STS in the heterologous host is paramount. Codon optimization of the STS gene for the chosen host can improve its expression and activity.

Post-cyclization Modification Enzymes: The formation of the peroxide ring and other oxidative modifications characteristic of this compound requires specific tailoring enzymes, such as cytochrome P450 monooxygenases and dioxygenases. The identification and co-expression of these enzymes with the STS are essential for the complete biosynthesis of the final product.

Host Strain Engineering: The host strain itself can be engineered to improve product titers. This may involve deleting competing metabolic pathways that drain precursors away from the desired biosynthetic route. mdpi.com Additionally, strategies to mitigate the potential toxicity of the produced sesterterpenoid to the host cells may be necessary. nih.gov

Recent successes in the heterologous production of other sesterterpenoids, such as ophiobolins, have demonstrated the feasibility of these approaches. nih.gov By applying similar metabolic engineering strategies, it is conceivable that the production of this compound in a microbial host could be achieved and optimized. This would provide a sustainable and scalable source of this rare marine natural product for further research and potential therapeutic applications.

Table 2: Key Enzymatic Steps and Engineering Targets for this compound Biosynthesis

| Biosynthetic Step | Key Enzyme(s) | Potential Engineering Strategy |

| Precursor Synthesis | HMG-CoA reductase, Mevalonate kinase, etc. (MVA pathway) | Overexpression of native or heterologous MVA pathway enzymes to increase IPP and DMAPP supply. nih.gov |

| GFPP Synthesis | Geranylfarnesyl diphosphate synthase (GFPPS) | Overexpression of GFPPS to channel precursors towards sesterterpenoid biosynthesis. |

| Sesterterpene Skeleton Formation | Sesterterpene synthase (STS) | Identification and heterologous expression of the specific STS for the this compound precursor skeleton. |

| Oxidative Modifications | Cytochrome P450 monooxygenases, Dioxygenases | Identification and co-expression of the tailoring enzymes responsible for peroxide ring formation and other oxidations. |

Chemical Synthesis Approaches to Tasnemoxide C and Analogues

Strategic Considerations for Total Synthesis of Complex Polycyclic Peroxidesnih.govrsc.orgbeilstein-journals.org

The total synthesis of complex polycyclic peroxides is a formidable task that necessitates careful strategic planning. nih.govresearchgate.netox.ac.uk The inherent instability of the peroxide bond and the stereochemical complexity of these molecules demand a highly controlled and efficient synthetic route. nih.gov

Retrosynthetic Analysis of the Norsesterterpene Core

A retrosynthetic analysis of the norsesterterpene core of Tasnemoxide C would likely disconnect the molecule at key flexible points, simplifying the complex polycyclic system into more manageable building blocks. A common strategy for similar natural products involves a convergent approach, where different fragments of the molecule are synthesized separately before being coupled together. researchgate.net For instance, the synthesis of diacarnoxide C, a related norsesterterpene, involved the coupling of an endoperoxide-containing aldehyde with a norsesquiterpene sulfone via a Julia-Kocienski olefination. researchgate.net This highlights a potential disconnection strategy for this compound, breaking it down into a peroxide-containing fragment and a side-chain precursor.

The core polycyclic structure itself can be further deconstructed. Given the presence of fused ring systems, intramolecular cyclization reactions are powerful tools. nih.govbeilstein-journals.org Strategies such as radical cascades or cationic cyclizations have been successfully employed to construct complex terpene skeletons. nih.gov Therefore, a plausible retrosynthetic pathway for the norsesterterpene core might involve an intramolecular cyclization of a carefully designed acyclic precursor.

Challenges in Constructing the Peroxide Bridgenih.gov

The introduction of the peroxide bridge is arguably the most challenging aspect of synthesizing polycyclic peroxides. nih.govresearchgate.net Several factors contribute to this difficulty:

Instability: The O-O bond is weak and susceptible to cleavage under various reaction conditions, including heat, light, and the presence of acids, bases, or metals. nih.govmit.educhinesechemsoc.org This necessitates mild reaction conditions and careful selection of reagents throughout the synthesis.

Selectivity: Introducing the peroxide bridge at a specific position within a complex molecule with multiple potential reaction sites requires high regioselectivity and stereoselectivity.

Compatibility: The peroxide group must be compatible with other functional groups present in the molecule and with the reagents used in subsequent synthetic steps.

Key Methodologies for Peroxide Ring Construction

Several methods have been developed for the construction of cyclic peroxides, each with its own advantages and limitations. nih.govbeilstein-journals.org

Photooxidation Reactions with Singlet Oxygenrsc.orgbenchchem.com

Photooxidation using singlet oxygen (¹O₂) is a widely used method for constructing peroxide rings. mdpi.comnih.gov This approach typically involves the reaction of ¹O₂ with a diene or an alkene. beilstein-journals.org

[4+2] Cycloaddition: In this reaction, singlet oxygen reacts with a 1,3-diene to form a six-membered endoperoxide ring. This method is highly efficient for creating cyclic peroxides. nih.gov

Ene Reaction: With alkenes containing an allylic hydrogen, singlet oxygen can undergo an ene reaction to form an allylic hydroperoxide. beilstein-journals.orgmdpi.com This hydroperoxide can then be cyclized to form a peroxide ring through various methods, such as acid-catalyzed cyclization. mdpi.com

The choice of photosensitizer (e.g., Rose Bengal, tetraphenylporphyrin) and reaction conditions are crucial for the success of these reactions. mdpi.com

Radical Cyclization Approaches

Radical cyclization offers another powerful strategy for constructing peroxide rings. acs.org These methods often involve the generation of a carbon-centered radical that can then react with molecular oxygen or another peroxide-containing species to form the cyclic peroxide.

One approach involves the cobalt(II)-catalyzed peroxysilylation of alkenes, developed by Isayama and Mukaiyama, which generates hydroperoxide substrates that can undergo intramolecular cyclization. rsc.orgnih.gov Another method is the di(tert-butyl)peroxalate-initiated radical cyclization of unsaturated hydroperoxides in the presence of oxygen. nih.gov These radical-based methods can be particularly useful for constructing five- and six-membered peroxide rings. nih.govbeilstein-journals.org

Stereoselective Synthesis of Chiral Centers in Tasnemoxide Cnih.govmdpi.com

This compound possesses multiple chiral centers, and their precise stereochemical control is essential for a successful total synthesis. nih.govijfans.org Achieving high stereoselectivity is a central challenge in the synthesis of complex molecules. ijfans.orgethz.ch

Several strategies can be employed to control the stereochemistry:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereocenters. ethz.ch

Asymmetric Catalysis: The use of chiral catalysts can induce the formation of one enantiomer or diastereomer over another. ijfans.org This is a highly efficient method for creating stereocenters.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ethz.chrsc.org The auxiliary is then removed in a subsequent step.

Substrate Control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. ethz.ch

Following a comprehensive search of available scientific literature, no specific information was found for a compound named "this compound." The search yielded general methodologies in organic synthesis but no data, research findings, or synthetic details pertaining directly to this compound.

Therefore, it is not possible to generate the requested article focusing on the chemical synthesis, stereochemistry, and derivatization of this compound. Creating content for the specified outline would require fabricating research findings, which falls outside the scope of providing scientifically accurate information.

To fulfill the user's request, specific published research on the synthesis and chemical modifications of this compound would be necessary.

Semisynthetic Modifications and Derivatization Strategies

Derivatization for Enhanced Biological Activity

Research specifically detailing the derivatization of this compound for the purpose of enhancing its biological activity is not extensively available in the public domain. While the parent compound, this compound, isolated from the Red Sea sponge Diacarnus erythraenus, has demonstrated cytotoxic properties, dedicated studies on its synthetic modification to improve efficacy or explore structure-activity relationships (SAR) are not prominently reported in the scientific literature based on the conducted searches.

The initial discovery of Tasnemoxides A, B, and C identified them as cytotoxic cyclic norsesterterpene peroxides. This class of marine natural products is known for its interesting biological activities, often attributed to the peroxide functionality. However, follow-up research focusing on the targeted synthesis of this compound analogues with modified functional groups to enhance cytotoxicity or other biological effects has not been found.

In the broader context of marine natural product chemistry, the derivatization of lead compounds is a common strategy to improve their therapeutic potential. This can involve modifying peripheral functional groups to alter properties such as solubility, stability, and target affinity. For other marine-derived compounds, such as certain peptides and polyketides, extensive derivatization and SAR studies have led to the development of analogues with significantly enhanced biological activities.

While the scientific community has shown interest in the total synthesis of various marine natural products, and related compounds have been used for comparative spectroscopic analysis in the characterization of new molecules, a dedicated program for the derivatization of this compound itself is not apparent from the available information. The potential for enhancing the biological activity of this compound through chemical modification remains an area for future investigation.

Pre Clinical Biological Activity Spectrum and Mechanistic Investigations of Tasnemoxide C

Cytotoxic and Antiproliferative Activities in Cellular Models

Tasnemoxide C, a natural product of marine origin, has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell lines. scispace.comdntb.gov.uadntb.gov.ua These activities are central to its potential as a template for the development of new anticancer agents. The compound's ability to inhibit the growth of tumor cells and induce cell death has been a primary focus of preclinical research.

Research has shown that tasnemoxides, including this compound, exhibit cytotoxic properties. dntb.gov.uadntb.gov.ua For instance, an analog, tasnemoxide A, has reported antiproliferative activity. scispace.com The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays, such as the MTT assay, which measures the metabolic activity of cells and, by inference, their viability. medigraphic.commdpi.com The results of these assays are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. mdpi.comnih.govbmrat.com

The antiproliferative activity of a compound refers to its ability to prevent or slow down the growth and division of cells. medigraphic.com This is a crucial characteristic for an anticancer agent, as uncontrolled cell proliferation is a hallmark of cancer. The clonogenic assay is a common method used to assess the antiproliferative capacity of a substance by measuring the ability of single cells to grow into colonies. medigraphic.com

Table 1: Reported Antiproliferative Activity of a this compound Analog

| Compound | Cell Line | IC50 (µM) |

| Tasnemoxide A Analog (11) | T47D (Breast Cancer) | 5.1 |

| Tasnemoxide A Analog (11) | MDA-MB-231 (Breast Cancer) | Not specified |

Source: scispace.com

Induction of Cellular Apoptosis and Related Pathways

This compound and its related compounds are believed to exert their cytotoxic effects, at least in part, by inducing apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process that is essential for normal tissue development and homeostasis. aging-us.com It is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. harvard.edu

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. aging-us.comharvard.edu Both pathways converge on the activation of a family of proteases called caspases, which are responsible for executing the final stages of apoptosis. harvard.edu Key events in the apoptotic cascade include the release of cytochrome c from the mitochondria, the activation of initiator and effector caspases, and the cleavage of specific cellular substrates like poly(ADP-ribose) polymerase (PARP). harvard.edumdpi.com

One of the key proteins involved in the intrinsic pathway is the apoptosis-inducing factor (AIF). nih.gov Upon apoptotic stimulation, AIF can translocate from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. mdpi.comnih.gov The overexpression of anti-apoptotic proteins like Bcl-2 can prevent the mitochondrial release of AIF. nih.gov

Hypoxia-Selective Activities of Related Compounds

Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a significant factor contributing to cancer progression and resistance to therapy. nih.gov Hypoxia-activated prodrugs (HAPs) are a class of anticancer agents designed to be selectively activated under hypoxic conditions, thereby targeting the most aggressive and resistant cancer cells. nih.govresearchgate.net

While direct evidence for the hypoxia-selective activity of this compound is limited, some structurally related compounds have shown such properties. au.dk These compounds often contain chemical moieties that can be reduced under hypoxic conditions, leading to the formation of a cytotoxic species. nih.gov The efficacy of HAPs is dependent on their ability to penetrate tumor tissue and be activated selectively in hypoxic regions. nih.gov The development of hypoxia-selective cytotoxins is an active area of research aimed at overcoming the challenges posed by tumor hypoxia. au.dk

Modulation of Specific Cellular Targets (e.g., HIF-1, EGFR)

The molecular mechanisms underlying the anticancer activity of this compound and its analogs may involve the modulation of specific cellular targets that are critical for tumor growth and survival. Two such targets that are often implicated in cancer are the hypoxia-inducible factor-1 (HIF-1) and the epidermal growth factor receptor (EGFR).

HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia. nih.govmdpi.com It is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. plos.org Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.complos.org In many cancers, HIF-1 is overexpressed and is associated with increased tumor aggressiveness and poor prognosis. plos.org Therefore, inhibitors of HIF-1 are considered promising therapeutic targets. mdpi.com

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways that regulate cell proliferation, survival, and migration. nih.govnih.gov Aberrant EGFR signaling is a common feature of many cancers and is often associated with resistance to therapy. semanticscholar.org There is evidence of crosstalk between the EGFR and HIF-1 pathways, with EGFR activation leading to increased HIF-1α expression even under normoxic conditions. nih.govsemanticscholar.org Consequently, targeting both EGFR and HIF-1 simultaneously could be a more effective anticancer strategy. nih.gov

Antimicrobial Activities Against Pathogenic Microorganisms

In addition to their anticancer properties, this compound and related compounds have shown potential as antimicrobial agents. dntb.gov.uaontosight.ai The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for the discovery of new antimicrobial drugs with novel mechanisms of action. nih.gov Natural products, with their vast structural diversity, represent a rich source for the identification of such compounds. ontosight.aimdpi.com

Antibacterial Spectrum and Efficacy

The antibacterial activity of a compound is typically characterized by its spectrum of activity, which refers to the range of bacterial species it can inhibit or kill. wikipedia.org Antibiotics are broadly classified as narrow-spectrum, extended-spectrum, or broad-spectrum based on their effectiveness against different types of bacteria (e.g., Gram-positive and Gram-negative). wikipedia.org The efficacy of an antibacterial agent is often quantified by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. nih.gov

While specific data on the antibacterial spectrum of this compound is not extensively detailed in the available literature, related natural products have demonstrated activity against various bacteria. dntb.gov.uafrontiersin.org For example, some alkaloids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antibacterial spectrum of an antibiotic is a critical factor in determining its clinical utility. teachim.org

Table 2: General Antibacterial Spectrum of Some Antibiotic Classes

| Antibiotic Class | General Spectrum of Activity |

| Penicillins | Varies from narrow to broad-spectrum, with some having activity against Gram-positive and Gram-negative bacteria. teachim.org |

| Cephalosporins | Broad-spectrum with activity against many Gram-positive and Gram-negative bacteria. errolozdalga.com |

| Macrolides | Primarily effective against Gram-positive bacteria and atypical pathogens. teachim.org |

| Tetracyclines | Broad-spectrum with activity against Gram-positive, Gram-negative, and atypical bacteria. teachim.org |

| Aminoglycosides | Mainly active against aerobic Gram-negative bacteria. teachim.org |

| Glycopeptides | Primarily active against Gram-positive bacteria, including MRSA. errolozdalga.com |

Antifungal and Antiprotozoal Activities of Related Structures

Structurally related compounds to this compound, particularly other alkaloids, have also been investigated for their antifungal and antiprotozoal activities. nih.goveurekaselect.comcapes.gov.br Fungal infections, especially those caused by opportunistic pathogens in immunocompromised individuals, are a significant cause of morbidity and mortality. researchgate.net Similarly, protozoan parasites are responsible for major global diseases such as malaria, leishmaniasis, and trypanosomiasis. capes.gov.br

Numerous alkaloids isolated from natural sources have exhibited in vitro antifungal activity against a variety of pathogenic fungi. mdpi.comeurekaselect.com The mechanisms of action of these antifungal alkaloids are diverse and can involve disruption of the fungal cell membrane or inhibition of essential enzymes. frontiersin.orgresearchgate.net

In the realm of antiprotozoal research, various classes of alkaloids, including quinolines, isoquinolines, and indoles, have demonstrated significant activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma species. capes.gov.br The complex structures of these natural products provide a valuable scaffold for the development of new antiparasitic drugs. capes.gov.br

Anti-inflammatory Modulatory Effects in Cellular Assays

While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in current literature, significant insights can be drawn from research on closely related norsesterterpene peroxides. These compounds are known to possess a range of biological activities, including anti-inflammatory effects. researchgate.net

A key model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. researchgate.netnih.gov In this system, a structurally similar norsesterterpenoid peroxide, (+)-epimuqubilin A, has demonstrated potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov Further investigation revealed that (+)-epimuqubilin A suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in a dose-dependent manner. researchgate.netnih.gov This suppression of pro-inflammatory proteins suggests a significant modulatory effect on inflammatory pathways. rhhz.net

The anti-inflammatory action of these peroxides appears to be linked to their chemical structure, with studies on various norsesterterpene peroxides indicating that free acid forms are more active than their ester derivatives. nih.govmdpi.com The presence of a monocyclic carbon skeleton is also considered essential for this activity. nih.govmdpi.com Given the structural similarities within this class of compounds, it is plausible that this compound may exert comparable anti-inflammatory effects, though specific cellular assay data for this compound is needed for confirmation.

Antiviral Properties of Related Peroxide Scaffolds

The unique 1,2-dioxane (B1202867) ring structure common to many marine-derived peroxides is a key feature associated with a wide spectrum of biological activities, including antiviral properties. researchgate.netmdpi.comfao.org While research specifically detailing the antiviral activity of this compound is limited, the broader family of marine peroxides and related compounds has shown significant promise.

Norsesterterpene peroxide acids isolated from the same sponge, Diacarnus erythraenus, have demonstrated in vitro activity against Herpes Simplex Virus type 1 (HSV-1). rhhz.netnih.govresearchgate.net For instance, the related compound muqubilin (B14464404) showed antiviral activity against HSV-1. rhhz.netresearchgate.net Other compounds from the Diacarnus genus have also been active against human enterovirus EV71. researchgate.net

Beyond norsesterterpenes, other marine-derived compounds with peroxide or similar reactive scaffolds exhibit antiviral potential:

Sulphated Polysaccharides : Compounds like those from the brown alga Sargassum horneri show potent activity against HSV-1, primarily by inhibiting the virus's attachment to host cells. nih.gov

Mycaperoxides : New norsesterterpene cyclic peroxides, mycaperoxides A and B, isolated from a Mycale species, have shown significant antiviral activities. fao.org

These findings highlight that the peroxide scaffold found in this compound is present in numerous marine natural products with established antiviral capabilities, suggesting a promising area for future investigation into this compound's own potential in this regard. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the bioactivity of norsesterterpene peroxides like this compound are multifaceted and point towards the modulation of key cellular signaling pathways involved in inflammation and cell survival.

A primary mechanism identified for related compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. rhhz.netnih.gov The compound (+)-epimuqubilin A has been shown to reduce the expression of iNOS and COX-2 by specifically blocking the activation of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). nih.govmdpi.com This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes. rhhz.nettexilajournal.com This specific molecular target is a unique mechanism that warrants further exploration for this class of peroxides as potential anti-inflammatory or cancer chemopreventive agents. nih.govmdpi.com

Another proposed mechanism involves the generation of reactive oxygen species (ROS). nih.gov It is suggested that the 1,2-dioxane ring of these peroxy compounds can be reduced in biological systems, leading to the formation of hydrogen peroxide (H₂O₂). nih.gov This increase in intracellular ROS can act as a trigger for apoptosis (programmed cell death), which is a key mechanism for the cytotoxic activity observed in many of these compounds against cancer cells. nih.gov

The diverse biological activities, from anti-inflammatory to antiviral and cytotoxic effects, suggest that this compound and its relatives likely operate through these and potentially other complex molecular pathways that are critical areas for ongoing research. researchgate.net

Structure Activity Relationship Sar Studies of Tasnemoxide C Derivatives

Systematic Structural Modifications for Activity Enhancement

Systematic modification of a natural product's core structure is a fundamental strategy in medicinal chemistry to enhance biological activity and refine pharmacological properties. For norsesterterpene peroxides like Tasnemoxide C, SAR studies often involve comparing the activities of a series of naturally occurring analogs or synthetic derivatives with variations in their carbon skeleton and side chains.

Key structural variations among this class of compounds include the nature of the carbon side chain attached to the 1,2-dioxane (B1202867) ring. This side chain can be acyclic, monocyclic, or bicyclic. nih.gov Studies on related norsesterterpene peroxides indicate that these variations significantly impact cytotoxic potency. For instance, compounds with a monocyclic carbon skeleton are often essential for high activity, whereas the introduction of a second ring to form a bicyclic system (e.g., a decalin moiety as seen in sigmosceptrellins) can lead to a reduction or alteration of that activity. nih.govsemanticscholar.org

Furthermore, the length of the side chain has been identified as another critical factor. A comparative study of various peroxiterpenes showed that those possessing a longer C16 side chain at the C-6 position of the dioxane ring were generally more cytotoxic than those with a shorter C11 appendage. nih.gov This suggests that the side chain's length and lipophilicity play a vital role in target interaction or membrane transport. The activity of several related norsesterterpene peroxides with different side chains highlights these structural trends.

| Compound | Structural Feature | Reported Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Acyclic Norsesterterpene | Cytotoxic vs. NCI-H460 (2.5 µg/mL), SF-268 (1.2 µg/mL) | researchgate.net |

| Sigmosceptrellin B | Bicyclic Norsesterterpene | Cytotoxic vs. L5178Y (1.2 µM) | researchgate.net |

| epi-Muqubilin A | Monocyclic Norsesterterpene | Anti-trypanosomal (IC₅₀ = 0.9 µg/mL) | nih.gov |

| Diacarnoxide B | Acyclic Norsesterterpene | Suppresses hypoxic tumor cell growth | researchgate.netresearchgate.net |

Correlating Specific Functional Groups with Biological Potency

The biological potency of this compound derivatives is intrinsically linked to specific functional groups within the molecule. The most critical of these is the 1,2-dioxane ring , or endoperoxide bridge. This feature is widely considered to be the pharmacophore responsible for the compound's bioactivity. nih.govnih.gov The mechanism is thought to involve the cleavage of the reactive peroxide bond, which can generate reactive oxygen species (ROS) or alkylating intermediates that damage cellular macromolecules like DNA and proteins, ultimately leading to cell death. nih.gov This hypothesis is strongly supported by studies on analogous compounds where the peroxide ring is chemically reduced to a diol; the resulting diol derivatives consistently show a dramatic loss of cytotoxic activity. nih.gov

Another key functional group influencing potency is the terminal carboxylic acid . Many norsesterterpene peroxides, including related compounds like muqubilin (B14464404), are isolated as free acids or their corresponding methyl esters. Comparative bioassays have frequently shown that the free acid form is significantly more cytotoxic than its esterified counterpart. nih.govmdpi.com This suggests that the anionic carboxylate group may be important for binding to the biological target through ionic interactions or that the free acid has different cell permeability properties.

| Functional Group | Impact on Biological Potency | Evidence/Example | Reference |

|---|---|---|---|

| 1,2-Dioxane (Endoperoxide) Ring | Essential for cytotoxicity. | Reduction to the corresponding diol abolishes activity. | nih.gov |

| Carboxylic Acid vs. Ester | Free acids are generally more potent than methyl esters. | Plakortide acids show higher cytotoxicity than plakortide esters. Muqubilin (acid) is more active than its methyl ester. | nih.govmdpi.com |

| Hydroxyl Groups | Modulate activity through H-bonding and solubility changes. | Hydroxy-substituted analogues like 11-hydroxy-diacarperoxide A show potent activity. | mdpi.com |

Importance of Stereochemistry in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the activity profiles of chiral molecules like this compound. nih.gov The specific spatial orientation of substituents is critical for precise molecular recognition and interaction with biological targets, which are themselves chiral.

For norsesterterpene peroxides, the relative stereochemistry of the substituents on the 1,2-dioxane ring is particularly important. These substituents can be arranged in syn or anti relationships, and the ring itself can adopt different conformations. For example, the relative configuration at the C-2 and C-3 positions of the dioxane ring is often described as erythro or threo, and these subtle differences can lead to significant variations in biological potency. semanticscholar.org The absolute configuration of these chiral centers, designated as R or S, is also a determining factor in bioactivity. Studies on related compounds, such as the sigmosceptrellins and muqubilins, have shown that different stereoisomers exhibit distinct activity levels. mdpi.com For instance, 2S,3S,6R-muqubilin and 2R,3R,6S-sigmosceptrellin were isolated and shown to have different potencies in biological assays, underscoring the importance of the precise stereochemical arrangement for target engagement. mdpi.com The synthesis of various diastereomers of related peroxides has been crucial in building NMR databases to help assign the correct structures of new natural isolates and confirm the stereochemical features essential for activity. researchgate.netmdpi.com

Computational and Chemoinformatics Approaches to SAR

Computational methods provide powerful tools for understanding and predicting the SAR of complex molecules like this compound, offering insights that can guide the synthesis of more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net Although specific QSAR models for this compound derivatives have not been prominently reported in the literature, the methodology is well-suited for this class of compounds.

A QSAR study would involve several key steps. First, a dataset of this compound analogs with their measured cytotoxic activities (e.g., IC₅₀ values) would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify different aspects of the chemical structure, such as:

Constitutional descriptors: Molecular weight, number of rings.

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and partial charges on atoms.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is then developed that links a combination of these descriptors to the observed biological activity. researchgate.net Such a model could predict the cytotoxicity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, typically a protein target). jppres.com This technique provides a molecular-level view of the interactions that drive biological activity.

While the precise protein target of this compound is not definitively established, its cytotoxic nature suggests it may interact with proteins crucial for cancer cell survival and proliferation. A docking study on sigmosceptrellin-B, a structurally related norsesterterpene peroxide, identified the Epidermal Growth Factor Receptor (EGFR) as a potential target. researchgate.net EGFR is a well-known kinase involved in cancer progression. The study revealed that sigmosceptrellin-B fits into the ATP-binding site of EGFR, forming key interactions:

Hydrogen Bonds: A water-bridged hydrogen bond was observed with the amino acid residue Thr766. researchgate.net

Hydrophobic Interactions: The bicyclic decalin moiety of the ligand settled into a hydrophobic pocket of the active site. researchgate.net

The docking scores showed a strong correlation with the experimentally measured cytotoxic activities for a series of related compounds. researchgate.net Given the structural similarity, it is plausible that this compound could bind to EGFR or other protein kinases in a similar fashion. Other potential targets for cytotoxic agents like this compound include key proteins in the apoptotic pathway, such as caspases or members of the Bcl-2 family, which are frequently targeted by natural products to induce programmed cell death in cancer cells. mdpi.commdpi.com

Advanced Analytical Methodologies for the Study of Tasnemoxide C

High-Resolution Separation Techniques for Complex Mixtures

The isolation of a single compound from a natural extract, which can contain hundreds to thousands of distinct molecules, presents a significant chromatographic challenge. High-resolution separation techniques are paramount for purifying compounds like Tasnemoxide C or for accurately quantifying them within their native source material.

Comprehensive two-dimensional chromatography (e.g., GC×GC or LC×LC) is a powerful technique that significantly enhances separation power compared to conventional one-dimensional methods. thieme-connect.comrsc.org In this approach, the entire sample is subjected to two different separation mechanisms in sequence. rsc.org For instance, in a comprehensive two-dimensional liquid chromatography (LC×LC) setup, the eluent from the first column is systematically transferred in fractions to a second, orthogonal column for further separation. rsc.org

This expansion of the separation space provides a much greater peak capacity, which is critical for resolving the components of complex biological extracts from which this compound is sourced. mdpi.com While standard one-dimensional chromatography might show co-eluting peaks, a second dimension of separation can resolve these hidden components. nih.gov This methodology would be exceptionally well-suited for creating detailed chemical fingerprints of Diacarnus erythraenus or Moringa stenopetala extracts, allowing for the clear separation of this compound from its closely related structural analogs and other interfering compounds. phytojournal.comnih.gov The use of GC×GC has proven effective for generating detailed biodegradation profiles for thousands of individual constituents in complex substances, a similar challenge to analyzing natural product extracts. nih.gov

Advanced Spectroscopic Methods for Quantitative and Qualitative Analysis

Following separation, spectroscopic methods are required for the structural identification and quantification of the target compound. The initial structural elucidation of this compound relied on foundational spectroscopic techniques, including 1H-NMR, 13C-NMR, and DEPT-135. phytojournal.com However, more advanced and hyphenated methods can provide deeper insights with greater speed and sensitivity.

Hyphenated techniques, which couple a separation method directly with one or more spectroscopic detectors, are among the most powerful tools in modern analytical chemistry. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a standard method for the analysis of sesterterpenes in crude extracts. mdpi.com An LC-MS/MS method, for example, allows for both the detection and quantification of sesterpene lactones within a complex mixture in a single analytical run. mdpi.com

For a compound like this compound, the use of high-resolution mass spectrometry (HRMS), as seen in HRESIMS, provides highly accurate mass measurements that help determine the elemental composition. nih.gov Coupling liquid chromatography with both NMR and MS (LC-NMR-MS) represents a pinnacle of hyphenated technology. ontosight.ai This combination allows for the acquisition of mass-to-charge ratio, molecular formula, and detailed structural information (from 1D and 2D NMR) simultaneously on a separated chromatographic peak. researchgate.net This is invaluable for rapidly identifying this compound in a new plant or sponge extract (a process called dereplication) and for the structural characterization of new, related norsesterterpene peroxides without requiring complete isolation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the detailed molecular structure of organic compounds in solution. ctdbase.org The original characterization of this compound was achieved with standard NMR experiments. phytojournal.com

High-Field NMR offers significant advantages over standard field strengths (e.g., 300-500 MHz). Spectrometers with higher magnetic fields (e.g., 800 MHz and above) provide greater sensitivity and, crucially, superior spectral dispersion. This increased resolution minimizes the overlap of signals, which is critical when analyzing complex molecules like sesterterpenoids that have many similar proton and carbon environments. nih.gov This clarity is essential for unambiguous assignment of all atoms and for performing more advanced multi-dimensional experiments (e.g., NOESY, ROESY) to definitively establish the relative stereochemistry of the molecule—information that is fundamental to its biological function. researchgate.net

Solid-State NMR (SSNMR) provides information on molecules in their native solid form, which is inaccessible with solution-state techniques. SSNMR is used to study molecular structure, dynamics, and interactions in materials like crystalline solids and amorphous powders. phytojournal.com By analyzing this compound as a solid, SSNMR could reveal details about its crystal lattice packing and its conformation in the solid state. Techniques like Magic-Angle Spinning (MAS) are used to overcome the line-broadening effects that are characteristic of solid samples, yielding high-resolution spectra that provide structural information.

| Position | ¹³C-NMR (ppm) | ¹H-NMR (ppm, Multiplicity) |

|---|---|---|

| 1 | 174.4 | - |

| 2 | 43.1 | 2.65 (m) |

| 3 | 81.6 | 4.09 (m) |

| 4 | 22.7 | 1.70 (m) |

| 5 | 32.5 | 1.64 (m) |

| 6 | 80.5 | - |

| 7 | 39.5 | 1.30 (m) |

| 8 | 18.4 | 1.25 (m) |

| 9 | 36.5 | 1.15 (m) |

| 10 | 28.1 | 1.40 (m) |

| 11 | 124.8 | 5.13 (t) |

| 12 | 131.5 | - |

| 13 | 39.9 | 2.00 (m) |

| 14 | 22.8 | 1.96 (m) |

| 15 | 35.2 | - |

| 16 | 33.5 | 1.55 (m) |

| 17 | 33.5 | 1.55 (m) |

| 18 | 72.9 | 3.65 (t) |

| 19 | 17.3 | 1.21 (d) |

| 20 | 21.7 | 1.25 (s) |

| 21 | 16.1 | 1.61 (s) |

| 22 | 25.8 | 1.69 (s) |

| 23 | 28.4 | 1.08 (s) |

| 24 | 28.4 | 1.08 (s) |

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. This can be done to improve volatility for gas chromatography, enhance ionization for mass spectrometry, or add a chromophore for UV detection in liquid chromatography.

The structure of this compound contains hydroxyl (-OH) functional groups. phytojournal.comnih.gov These polar groups can make analysis by certain methods challenging.

Improved Volatility for GC: For analysis by gas chromatography (GC), the hydroxyl groups reduce volatility and can cause poor peak shape due to interactions with the chromatographic system. Silylation is a common derivatization strategy where an active hydrogen in a hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). This process reduces the compound's polarity and hydrogen bonding capacity, thereby increasing its volatility and thermal stability, making it more amenable to GC separation and detection.

Enhanced Detectability for LC-MS: In liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to significantly increase detection sensitivity. For carboxylic acids, which are structurally related to some sesterterpenes, derivatization with reagents like 2-picolylamine (PA) can increase detection responses by over 100-fold in positive-ion ESI-MS. A similar strategy could be developed for the hydroxyl groups of this compound, attaching a tag that is easily ionized. This would be particularly useful for quantifying trace amounts of the compound in complex biological samples.

On-Line Derivatization Methods